![molecular formula C16H12F3N3OS B2761956 1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1206994-93-5](/img/structure/B2761956.png)
1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and phenyl rings would likely result in a planar structure, while the urea linkage could introduce some degree of flexibility into the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its functional groups. The benzothiazole ring might undergo electrophilic substitution reactions, while the urea group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the benzothiazole and phenyl rings might contribute to its hydrophobicity, while the urea group could form hydrogen bonds, potentially increasing its solubility in polar solvents .Scientific Research Applications
Antimicrobial Activity
MTFU derivatives have been synthesized and evaluated for their antimicrobial properties. In particular, they exhibit promising activity against bacteria and fungi. Researchers have explored their potential as novel antibiotics or antifungal agents. The thiazolyl-urea scaffold in MTFU contributes to its bioactivity, making it an interesting candidate for combating infectious diseases .
O-GlcNAcase (OGA) Inhibition
MTFU compounds have been investigated as inhibitors of O-GlcNAcase, an enzyme involved in post-translational modification of proteins. Inhibition of OGA can impact cellular processes related to protein glycosylation, which plays a role in diseases like cancer and neurodegenerative disorders. The synthesis of MTFU derivatives with OGA inhibitory activity holds promise for therapeutic interventions .
Anti-Inflammatory Properties
Researchers have explored the anti-inflammatory potential of MTFU derivatives. These compounds may modulate inflammatory pathways, making them relevant in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other immune-related disorders. Further studies are needed to elucidate their mechanisms of action and optimize their efficacy .
Anticancer Activity
MTFU derivatives have shown cytotoxic effects against cancer cell lines. Their unique chemical structure, combining the thiazolyl and urea moieties, contributes to their selective activity. Investigations into their mode of action, target proteins, and potential synergy with existing chemotherapeutic agents are ongoing. MTFU-based compounds could be valuable additions to cancer treatment regimens .
Photophysical Properties
The fluorinated benzothiazole ring in MTFU imparts interesting photophysical properties. Researchers have explored their use as fluorescent probes or sensors. These compounds can selectively bind to specific biomolecules or cellular structures, allowing for imaging and detection applications. Their fluorescence properties make them valuable tools in biological research .
Metal Ion Chelation
MTFU derivatives containing nitrogen and sulfur atoms can act as ligands for metal ions. Their coordination chemistry has been studied, and they exhibit chelating properties toward transition metals. Applications include metal ion sensing, catalysis, and environmental remediation. The ability to selectively bind to specific metal ions makes MTFU derivatives versatile in analytical chemistry .
Safety and Hazards
properties
IUPAC Name |
1-(2-methyl-1,3-benzothiazol-6-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3OS/c1-9-20-13-7-6-10(8-14(13)24-9)21-15(23)22-12-5-3-2-4-11(12)16(17,18)19/h2-8H,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJCGWPAZPPBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2761873.png)
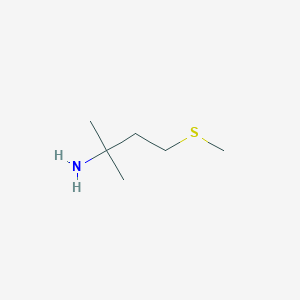
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2761876.png)
![N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine](/img/structure/B2761877.png)
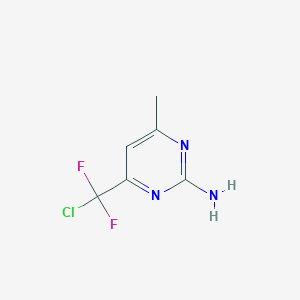
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2761879.png)
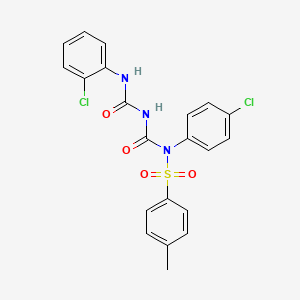
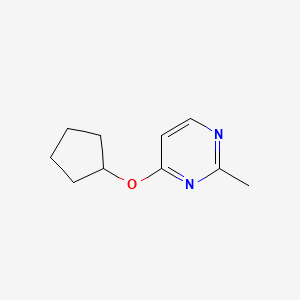
![Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B2761887.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B2761888.png)

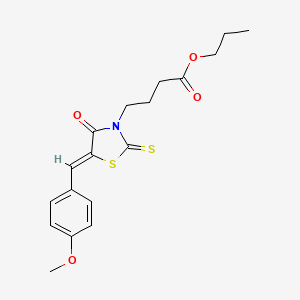
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide](/img/structure/B2761894.png)
amino}-N-methylpropanamide](/img/structure/B2761895.png)